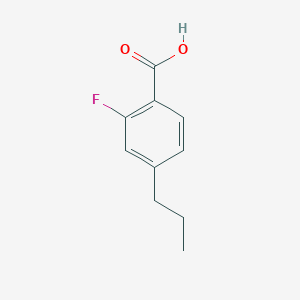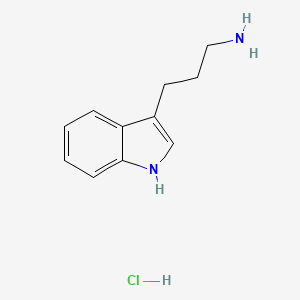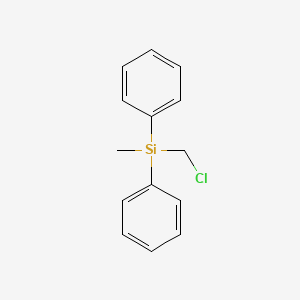
7-nitroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-nitroquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitroquinolin-8-ol typically involves nitration of quinolin-8-ol. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-nitroquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used under mild conditions to reduce the nitro group.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Reduction: 7-aminoquinolin-8-ol is a major product formed from the reduction of this compound.
Substitution: Various substituted quinoline derivatives are formed depending on the reagents used.
Applications De Recherche Scientifique
7-nitroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and metal complexes.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-nitroquinolin-8-ol involves its interaction with metal ions. The compound forms complexes with metal ions, which are essential for bacterial growth, thereby inhibiting their function . Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitroxoline: A hydroxyquinoline derivative with similar antibacterial properties.
8-hydroxyquinoline: Another quinoline derivative used in metal complexation and antimicrobial applications.
Uniqueness
7-nitroquinolin-8-ol is unique due to its specific nitro group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for selective interactions with metal ions and enzymes, enhancing its potential in various applications.
Propriétés
Numéro CAS |
18472-01-0 |
|---|---|
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
7-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-9-7(11(13)14)4-3-6-2-1-5-10-8(6)9/h1-5,12H |
Clé InChI |
RPJWQGVDVSVGPQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
SMILES canonique |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
| 18472-01-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, [(dichloromethylsilyl)methyl]-](/img/structure/B3187931.png)








![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)
